molecular formula C8H7N2O4- B119378 4-(Methylamino)-3-nitrobenzoic acid CAS No. 41263-74-5

4-(Methylamino)-3-nitrobenzoic acid

Cat. No. B119378
CAS RN: 41263-74-5
M. Wt: 196.16 g/mol
InChI Key: KSMLIIWEQBYUKA-UHFFFAOYSA-N
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Description

“4-(Methylamino)-3-nitrobenzoic acid” is a compound that contains a benzoic acid group, a nitro group, and a methylamino group. The presence of these functional groups suggests that this compound might have interesting chemical properties and could potentially be used in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the nitration of 4-(methylamino)benzoic acid, a process that would introduce the nitro group at the 3-position of the benzene ring. This could potentially be achieved using a mixture of nitric and sulfuric acids .


Molecular Structure Analysis

The molecular structure of “4-(Methylamino)-3-nitrobenzoic acid” would consist of a benzene ring substituted with a carboxylic acid group (benzoic acid) at the 1-position, a nitro group at the 3-position, and a methylamino group at the 4-position .


Chemical Reactions Analysis

The presence of the nitro group and the carboxylic acid group in the molecule suggests that it could participate in various chemical reactions. The nitro group could potentially be reduced to an amino group, and the carboxylic acid group could react with bases or be involved in esterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Methylamino)-3-nitrobenzoic acid” would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and nitro groups would likely make the compound soluble in polar solvents .

Scientific Research Applications

Spectroscopic Identification and Structural Features

4-(Methylamino)-3-nitrobenzoic acid (MNA) has been investigated using various spectroscopic techniques like Fourier transform infrared, Raman, and UV–visible spectroscopy. These studies, combined with density functional theory calculations, have provided insights into the vibrational spectral assignments and geometrical parameters of MNA. The research revealed that the bioactive conformer of MNA is in a planar position, and its antipsychotic activity is significant (Julie et al., 2019).

Role in Synthesis of Pharmaceuticals

4-(Methylamino)-3-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals. For instance, it's utilized in the synthesis of Dabigatran Etexilate, a notable anticoagulant drug (Guohua, 2013).

Anti-Cancer Activity

A derivative synthesized using 4-(Methylamino)-3-nitrobenzoic acid was tested for its anti-cancer activity against human gastric cancer cell lines, showcasing its potential in cancer treatment (Liu et al., 2019).

Chemical Properties and Synthesis

Research on 4-(Methylamino)-3-nitrobenzoic acid has also delved into its chemical properties and synthesis pathways. Studies have explored various synthesis methods and the chemical properties of compounds derived from it (Zakhs et al., 1970).

Educational Use in Organic Chemistry

The compound has been used as an example in educational settings for demonstrating organic chemistry reactions, like Fischer esterification, highlighting its importance as a teaching tool in chemistry education (Kam et al., 2020).

Safety And Hazards

As with any chemical compound, handling “4-(Methylamino)-3-nitrobenzoic acid” would require appropriate safety measures. This would likely include wearing personal protective equipment and ensuring adequate ventilation .

Future Directions

The potential uses and future directions for “4-(Methylamino)-3-nitrobenzoic acid” would depend on its properties and the specific context in which it is being used. It could potentially be used as a precursor in the synthesis of other compounds, or it could be studied for its own properties .

properties

IUPAC Name

4-(methylamino)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-9-6-3-2-5(8(11)12)4-7(6)10(13)14/h2-4,9H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMLIIWEQBYUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300675
Record name 4-(methylamino)-3-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylamino)-3-nitrobenzoic acid

CAS RN

41263-74-5
Record name 4-(Methylamino)-3-nitrobenzoic acid
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Record name 41263-74-5
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Record name 4-(methylamino)-3-nitrobenzoic acid
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Record name 4-(Methylamino)-3-nitrobenzoic acid
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Record name 4-(Methylamino)-3-nitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
MM Julie, T Prabhu, SS Margreat, DR Leenaraj… - Journal of Molecular …, 2019 - Elsevier
Spectral features of 4-(methylamino)-3-nitrobenzoic acid (MNA) have been probed by the techniques of Fourier transform infrared, Raman and UV–visible combined with density …
Number of citations: 6 www.sciencedirect.com
Y Guo, Y Huang, Z Yuan, X Zhu - Organic Preparations and …, 2014 - Taylor & Francis
… Citation 4 , Citation 5 to be 3-[(3-amino-4-methylamino- benzoyl)pyridin-2-yl-amino]propionic acid ethyl ester (6), which has been obtained from 4-methylamino-3-nitrobenzoic acid (1) in …
Number of citations: 3 www.tandfonline.com
LZ Liu, KY Peng, FR Yue, XH Li, L Zhang - Journal of Structural Chemistry, 2019 - Springer
A new heterocyclic compound ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (1), designed using 4-(methylamino)-3-nitrobenzoic acid (2) as a starting …
Number of citations: 4 link.springer.com
FT Wang, SS Wang, SP Xu, SS Qian - Zeitschrift für Kristallographie …, 2012 - degruyter.com
C 9 H 10 N 2 O 4 , monoclinic, P2 1 /c (no. 14), a = 7.8167(7) Å, b = 8.6045(8) Å, c = 14.321(1) Å, β = 92.758(1), V = 962.1 Å 3 , Z = 4, R gt (F) = 0.0437, wR ref (F 2 ) = 0.1140, T = 298 K. …
Number of citations: 1 www.degruyter.com
M Kikuchi, R Kurotani, H Konno - Tetrahedron Letters, 2017 - Elsevier
A secretoglobin 3A2 type C (98–139) peptide was synthesized by native chemical ligation between 115 Ile and 116 Cys residues using Dawson’s linker. The peptide-N-acyl-…
Number of citations: 6 www.sciencedirect.com
RB Shinde, DN Pansare, RN Shelke, AP Sarkate… - Results in …, 2023 - Elsevier
We successfully synthesized a series of novel benzimidazole derivatives with high yields in our current research study. The synthesis procedure involved condensing Ethyl 3-[[3-amino-4…
Number of citations: 0 www.sciencedirect.com
T Zhang, Q Liu, Y Ren - Tetrahedron, 2020 - Elsevier
Ten new dabigatran derivatives (7a–j) with high docking scoring were designed, synthesised and biologically evaluated. The inhibitory in vitro activity of these compounds on thrombin …
Number of citations: 17 www.sciencedirect.com
NH Hauel, H Nar, H Priepke, U Ries… - Journal of medicinal …, 2002 - ACS Publications
… 4-Methylamino-3-nitrobenzoic acid was condensed with a variety of arylamino derivatives to yield intermediates 29a−d. After the nitro groups were reduced, the resulting phenylene …
Number of citations: 581 pubs.acs.org
J Lorenc, A Zając, J Janczak, R Lisiecki… - Journal of Molecular …, 2022 - Elsevier
Three new 2-N-methylamino-4-nitropicoline-(3, 5 or 6) N-oxides were synthesised. Their structures were characterized on the basis of X-ray diffraction studies carried out for one of the …
Number of citations: 1 www.sciencedirect.com
CH Lee - 1987 - search.proquest.com
… to methylamine was carried out smoothly with 40% aqueous methylamine solution at room temperature and in atmospheric presure to give 4-methylamino-3-nitrobenzoic acid 104. The …
Number of citations: 0 search.proquest.com

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